2-chloro-4-ethylbenzoic acid
Description
2-Chloro-4-ethylbenzoic acid is a substituted benzoic acid derivative featuring a chlorine atom at the 2-position and an ethyl group at the 4-position of the aromatic ring. The molecular formula is C₉H₉ClO₂, with a molecular weight of 184.62 g/mol.
- Physicochemical Properties: The ethyl group enhances lipophilicity compared to simpler benzoic acids, likely improving solubility in organic solvents like ethanol or dichloromethane.
- Synthesis: Based on similar compounds (e.g., ), synthesis may involve Friedel-Crafts alkylation or carboxylation of a pre-chlorinated benzene derivative.
Properties
CAS No. |
1261868-02-3 |
|---|---|
Molecular Formula |
C9H9ClO2 |
Molecular Weight |
184.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-chloro-4-ethylbenzoic acid can be synthesized through various methods. One common method involves the chlorination of 4-ethylbenzoic acid. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a temperature of around 60-70°C to ensure the selective chlorination at the second position of the benzene ring.
Industrial Production Methods
In an industrial setting, the production of 2-chloro-4-ethylbenzoic acid can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves the continuous addition of chlorine gas to a solution of 4-ethylbenzoic acid in an appropriate solvent, with the reaction mixture being continuously stirred and maintained at the desired temperature.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-ethylbenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminium hydride.
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Sodium hydroxide in aqueous solution at elevated temperatures.
Reduction: Lithium aluminium hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products
Substitution: 2-hydroxy-4-ethylbenzoic acid, 2-amino-4-ethylbenzoic acid.
Reduction: 2-chloro-4-ethylbenzyl alcohol.
Oxidation: 2-chloro-4-carboxybenzoic acid.
Scientific Research Applications
2-chloro-4-ethylbenzoic acid is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: It is used in the development of new drugs and as a reference standard in pharmaceutical testing.
Material Science: It is used in the study of new materials and their properties.
Mechanism of Action
The mechanism of action of 2-chloro-4-ethylbenzoic acid depends on its specific application. In organic synthesis, it acts as a building block for the construction of more complex molecules. In pharmaceutical research, its mechanism of action would depend on the specific drug being developed and its target within the body. Generally, the presence of the chlorine atom and the ethyl group can influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Substituent Effects on Physicochemical Properties
- Ethyl vs. Amino Group (C4): The ethyl group in 2-chloro-4-ethylbenzoic acid contributes to lipophilicity, favoring membrane permeability in biological systems. In contrast, the amino group in 2-amino-4-chlorobenzoic acid increases polarity, enhancing water solubility and hydrogen-bonding capacity, as seen in its crystal structure forming S(6) ring motifs .
- Ethyl vs.
- Chlorine Position (C2 vs. C4 Phenyl) :
Research Findings and Challenges
- Crystallography: Structural studies (e.g., ) emphasize the role of hydrogen bonding in crystal packing, which influences solubility and bioavailability. For example, 2-amino-4-chlorobenzoic acid forms centrosymmetric dimers via O–H⋯O interactions .
- Synthetic Limitations : Ethyl-substituted analogs may face challenges in regioselective synthesis, as seen in ’s practical synthesis of a difluoro-hydroxybenzoic acid derivative.
- Biological Activity Gaps: While quinazolinones (from ) are well-studied, data on 2-chloro-4-ethylbenzoic acid’s direct applications remain sparse, highlighting a need for targeted research.
Q & A
Q. What are the established synthetic routes for 2-chloro-4-ethylbenzoic acid, and how can intermediates be characterized?
A common method involves sulfonation followed by chlorination. For example, the potassium salt of 2-chloro-4-sulfobenzoic acid can react with thionyl chloride (SOCl₂) and dimethylformamide (DMF) to form intermediates like 2-chloro-4-(chlorosulfonyl)benzoyl chloride . Key characterization techniques include:
Q. How can researchers resolve discrepancies in spectral data during structural confirmation?
If observed NMR/IR peaks conflict with expected results:
- Recheck purification : Impurities (e.g., unreacted starting materials) may distort spectra. Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate pure product .
- Isotopic labeling : For ambiguous proton environments, deuterated solvents or N/C labeling can clarify splitting patterns.
- Computational validation : Compare experimental IR/NMR with density functional theory (DFT)-predicted spectra .
Q. What safety protocols are critical when handling 2-chloro-4-ethylbenzoic acid?
- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.
- Storage : Keep in a desiccator at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis of reactive groups (e.g., sulfonyl chloride intermediates) .
- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal in designated halogenated waste containers .
Advanced Research Questions
Q. How can X-ray crystallography be optimized for determining the crystal structure of 2-chloro-4-ethylbenzoic acid?
- Data collection : Use synchrotron radiation for high-resolution data (≤0.8 Å) to resolve disorder in the ethyl or chloro substituents.
- Software tools : Refine structures with SHELXL (for small molecules) or SHELXPRO (macromolecular interfaces). For visualization, employ ORTEP-3 to model thermal ellipsoids and hydrogen bonding networks .
- Troubleshooting : If the R-factor remains high (>5%), check for twinning or solvent masking using PLATON or OLEX2 .
Q. What strategies can predict the biological activity of 2-chloro-4-ethylbenzoic acid derivatives?
- QSAR modeling : Use substituent constants (Hammett σ, Hansch π) to correlate electronic/steric effects of substituents (e.g., replacing ethyl with trifluoromethyl) with activity.
- In vitro assays : Screen for enzyme inhibition (e.g., cyclooxygenase-2) using fluorescence polarization or surface plasmon resonance (SPR) .
- Metabolic stability : Assess pharmacokinetics via liver microsome assays (e.g., human CYP450 isoforms) .
Q. How can researchers design derivatives to modulate solubility or reactivity?
- Substituent effects :
- Electron-withdrawing groups (e.g., -NO₂ at position 3): Increase acidity (lower pKa) for improved aqueous solubility.
- Bulky substituents (e.g., tert-butyl): Enhance steric hindrance to reduce unintended side reactions.
- Synthetic routes : Introduce sulfonamide or ester groups via nucleophilic acyl substitution (e.g., reacting with amines/alcohols) .
Q. What advanced techniques validate purity in complex reaction mixtures?
- HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to separate byproducts; monitor [M-H] ions for deprotonated species.
- TGA/DSC : Detect residual solvents or decomposition events (e.g., endothermic peaks above 150°C) .
Methodological Challenges & Solutions
Q. How to address low yields in the final sulfonation step?
Q. What computational tools assist in reaction mechanism elucidation?
- Gaussian 16 : Perform transition state analysis for sulfonation or esterification steps.
- AutoDock Vina : Predict binding modes of derivatives to target proteins (e.g., kinases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
